molecular formula C26H29N5O4 B11265460 N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No.: B11265460
M. Wt: 475.5 g/mol
InChI Key: YFIQWVFWAMBSTO-UHFFFAOYSA-N
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Description

N-(1-BENZYLPIPERIDIN-4-YL)-2-{7,8-DIMETHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring, a benzyl group, and a pyrimidoindole moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYLPIPERIDIN-4-YL)-2-{7,8-DIMETHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The pyrimidoindole moiety is then synthesized through a series of cyclization reactions. The final step involves the acylation of the intermediate compound to form the target molecule. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYLPIPERIDIN-4-YL)-2-{7,8-DIMETHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(1-BENZYLPIPERIDIN-4-YL)-2-{7,8-DIMETHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-BENZYLPIPERIDIN-4-YL)-2-{7,8-DIMETHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyrimidoindole analogs. Examples are:

Uniqueness

What sets N-(1-BENZYLPIPERIDIN-4-YL)-2-{7,8-DIMETHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C26H29N5O4

Molecular Weight

475.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide

InChI

InChI=1S/C26H29N5O4/c1-34-21-12-19-20(13-22(21)35-2)29-25-24(19)27-16-31(26(25)33)15-23(32)28-18-8-10-30(11-9-18)14-17-6-4-3-5-7-17/h3-7,12-13,16,18,29H,8-11,14-15H2,1-2H3,(H,28,32)

InChI Key

YFIQWVFWAMBSTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NC4CCN(CC4)CC5=CC=CC=C5)OC

Origin of Product

United States

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